Product packaging for 4-(Aminomethyl)-2-ethoxyphenol(Cat. No.:CAS No. 90643-06-4)

4-(Aminomethyl)-2-ethoxyphenol

Cat. No.: B1284583
CAS No.: 90643-06-4
M. Wt: 167.2 g/mol
InChI Key: SLVLKKUFQLKYMH-UHFFFAOYSA-N
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Description

Overview of Aminomethylphenol Derivatives in Contemporary Chemical Sciences

Aminomethylphenol derivatives represent a significant class of compounds in chemical sciences, recognized for their versatile applications. These molecules, characterized by a phenol (B47542) ring bearing an aminomethyl substituent, are integral building blocks in organic synthesis and medicinal chemistry. Their structural framework allows for diverse chemical modifications, leading to a broad spectrum of biological activities.

Research has shown that aminomethylphenol derivatives are investigated for their potential as antimicrobial and antifungal agents. For instance, certain derivatives have demonstrated notable efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. Furthermore, their structural similarity to neurotransmitters has made them subjects of interest in neuropharmacological studies. ontosight.ai The synthesis of these derivatives can be achieved through various methods, including the Petasis borono-Mannich reaction, which allows for the creation of a diverse range of structures. researchgate.net

Significance of the Ethoxyphenol Moiety in Molecular Design and Function

The ethoxyphenol moiety, a key structural feature of 4-(Aminomethyl)-2-ethoxyphenol, plays a crucial role in molecular design and function. An ethoxy group is an ethyl group bound to an oxygen atom. When attached to a phenol ring, it can significantly influence the molecule's physical and chemical properties, such as its solubility, lipophilicity, and electronic environment.

In drug design, the presence of an ethoxy group can enhance a compound's metabolic stability and pharmacokinetic profile. The position of the ethoxy group on the aromatic ring is also a critical factor, as it can affect the compound's biological activity. nih.gov For example, the related 2-ethoxyphenol (B1204887) is used as a biochemical reagent in life science research. chemsrc.com The strategic placement of an ethoxy group can be a key factor in the development of new therapeutic agents.

Research Trajectories for this compound in Academic Disciplines

The research trajectories for this compound span several academic disciplines, primarily focusing on its potential applications in medicinal chemistry and pharmacology. Due to its structural features, the compound is being investigated for various biological activities. vulcanchem.com

One area of research is its potential as an antioxidant, a property attributed to its phenolic structure. vulcanchem.com The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological targets, which is a key aspect of its potential therapeutic applications.

Furthermore, the synthesis of this compound and its derivatives is an active area of research. vulcanchem.com The development of efficient synthetic routes is crucial for making these compounds readily available for further study. researchgate.net Researchers are exploring different synthetic methods to produce these compounds with high purity and yield.

Table 2: Related Aminomethylphenol Derivatives and their Research Areas

Compound Name Key Research Area
Vanillylamine (B75263) (4-(aminomethyl)-2-methoxyphenol) Antioxidant and anti-inflammatory activities. ontosight.ai
2-(Aminomethyl)phenol Building block for pharmaceuticals, potential antimicrobial properties. ontosight.ai

This table highlights some related aminomethylphenol derivatives and their primary areas of scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B1284583 4-(Aminomethyl)-2-ethoxyphenol CAS No. 90643-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-2-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVLKKUFQLKYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588275
Record name 4-(Aminomethyl)-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90643-06-4
Record name 4-(Aminomethyl)-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Aminomethyl 2 Ethoxyphenol

Direct Synthetic Pathways and Reaction Optimization

Direct pathways to 4-(Aminomethyl)-2-ethoxyphenol often involve the introduction of the aminomethyl group in a single or a few high-yielding steps. Optimization of these reactions is crucial for maximizing yield and purity.

Reductive amination is a prominent and versatile method for synthesizing amines. organic-chemistry.orglibretexts.org This approach typically involves a two-step, one-pot sequence. For the synthesis of this compound, a suitable precursor would be 4-hydroxy-3-ethoxybenzaldehyde. The process begins with the reaction of the aldehyde with ammonia (B1221849) to form an imine (a Schiff base). This intermediate is not isolated but is subsequently reduced in situ to the desired primary amine. mdpi.comresearchgate.net

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN). libretexts.org The choice of reducing agent and reaction conditions, such as solvent and temperature, is critical for optimizing the yield and minimizing side reactions. While direct alkylation of ammonia is conceptually simple, it often leads to a mixture of primary, secondary, and tertiary amines, making it a less controlled and less preferred method for producing a specific primary amine. orgsyn.org

Table 1: Comparison of Reductive Amination Strategies

StrategyPrecursorReagentsKey Features
Schiff Base Reduction 4-hydroxy-3-ethoxybenzaldehyde1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH₄, NaBH₃CN)Forms an imine intermediate which is then reduced; generally provides good selectivity for the primary amine. mdpi.com
Direct Alkylation Ammonia (NH₃)4-halomethyl-2-ethoxyphenolProne to over-alkylation, resulting in mixtures of primary, secondary, and tertiary amines and quaternary salts, complicating purification. libretexts.orgorgsyn.org

The Mannich reaction is a classic and powerful tool for the aminomethylation of acidic compounds, including phenols. organic-chemistry.org It is a multi-component condensation reaction that involves an active hydrogen-containing compound (2-ethoxyphenol), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (in this case, ammonia). organic-chemistry.orgclockss.org The reaction introduces an aminomethyl group onto the phenol (B47542) ring. mdpi.com

For 2-ethoxyphenol (B1204887), the aminomethylation occurs preferentially at the carbon atom ortho or para to the hydroxyl group. Given the substitution pattern, the reaction leads to the formation of this compound. mdpi.com The process is valuable for creating a C-C bond and introducing a nitrogen-containing functional group in a single step. dntb.gov.ua Optimization may involve adjusting the temperature, solvent, and molar ratios of the reactants to maximize the yield of the desired mono-substituted product. clockss.org

Multi-step syntheses provide an alternative route, often allowing for greater control and access from more readily available starting materials. A common strategy begins with the functionalization of 2-ethoxyphenol, followed by transformation into the aminomethyl group.

One such pathway involves the nitration of 2-ethoxyphenol to introduce a nitro group at the 4-position, yielding 2-ethoxy-4-nitrophenol. The nitro group can then be reduced to an amino group (-NH₂) using methods like catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or chemical reducing agents. smolecule.com While this yields an amino group directly attached to the ring, subsequent steps would be needed to arrive at the aminomethyl structure.

A more direct multi-step route to the target compound involves:

Formylation: Introduction of an aldehyde group (-CHO) at the 4-position of 2-ethoxyphenol to produce 4-hydroxy-3-ethoxybenzaldehyde.

Reductive Amination: Conversion of the aldehyde to the aminomethyl group as described in section 2.1.1.

Mannich Reaction Applications in Aminomethylation of Phenols

Precursor Chemistry and Intermediate Reactivity

The choice and handling of precursor molecules are fundamental to the success of the synthesis. The reactivity of these precursors and any intermediates dictates the reaction conditions and potential side products.

2-Ethoxyphenol is the logical and most common starting material for the synthesis of this compound due to its core structure. google.com The availability and synthesis of 2-ethoxyphenol itself are therefore relevant. It can be prepared through several methods, most notably the Williamson ether synthesis. This involves the ethylation of catechol (1,2-dihydroxybenzene) using an ethylating agent like diethyl sulfate (B86663) or ethyl bromide in the presence of a base. tdcommons.org Another reported synthesis involves the decarbonylation of ortho-ethylvanillin using a composite metal catalyst. chemicalbook.com

Regioselectivity is a critical consideration in the synthesis of substituted phenols. The functional groups already present on the benzene (B151609) ring direct incoming electrophiles to specific positions. In 2-ethoxyphenol, both the hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are activating, ortho-para directing groups. The hydroxyl group is a more powerful activator. The position para to the hydroxyl group is unsubstituted, making it the most electronically favorable site for electrophilic aromatic substitution. researchgate.net

Therefore, in reactions like the Mannich reaction or formylation, the incoming aminomethyl or formyl group is selectively directed to the C-4 position. researchgate.netclockss.org The ortho-selectivity can be enhanced by the interaction between the phenolic hydroxyl group and the catalyst. mdpi.com This inherent regioselectivity simplifies the synthesis and purification, as it minimizes the formation of other positional isomers.

Stereoselectivity is not a factor in the synthesis of this compound itself, as no new stereocenters are generated in the typical synthetic routes described. The aminomethyl group is attached to an achiral benzylic carbon.

Utilization of 2-Ethoxyphenol as a Starting Material

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound, featuring a reactive primary amine, a phenolic hydroxyl group, and an aromatic ring, provides a versatile platform for chemical modification. Derivatization strategies are primarily employed to explore structure-activity relationships (SAR) by systematically altering parts of the molecule and observing the effects on biological or chemical properties.

The synthesis of analogues is crucial for optimizing the properties of a lead compound. For aminomethylphenol scaffolds, modifications often target the amino group, the phenolic hydroxyl group, or the aromatic ring to modulate factors like lipophilicity, hydrogen bonding capacity, and steric bulk.

A common strategy involves the reductive amination of a substituted benzaldehyde (B42025) with an appropriate amine. For instance, the synthesis of N-methylated derivatives of norbelladine, a related secondary amine, involves the condensation of benzaldehydes with tyramine (B21549) to form an imine, which is subsequently reduced to the secondary amine. mdpi.com This approach can be adapted to introduce various substituents on the nitrogen atom.

Another key method is the modification of the aromatic ring. Halogenation, such as bromination using N-bromosuccinimide (NBS), can be used to introduce bromine atoms onto the phenolic ring, as demonstrated in the synthesis of 4-(aminomethyl)-2-bromo-6-methoxyphenol. Further modifications can include demethylation of methoxy (B1213986) groups using reagents like boron tribromide (BBr₃) to yield reactive hydroxyl groups.

Structure-activity relationship studies on anticancer agents have utilized a 4-substituted methoxybenzoyl-aryl-thiazole template. nih.gov In these studies, polar and ionizable groups, such as hydroxyl and aminomethyl functionalities, were introduced to the phenyl ring to improve aqueous solubility and bioavailability. nih.gov The synthesis involved multi-step sequences including Grignard reactions with Weinreb amides and subsequent functional group interconversions. nih.gov

The following table summarizes various synthetic approaches for creating analogues for SAR studies.

Table 1: Synthesis of Substituted Aminomethylphenol Analogues for SAR Studies | Analogue / Derivative Class | Key Synthetic Reaction / Strategy | Purpose of Substitution | Reference | | :--- | :--- | :--- | :--- | | N-Methylated Norbelladine Derivatives | Reductive amination of benzaldehydes with tyramine, followed by N-methylation. | To investigate the effect of N-methylation on biological activity against Alzheimer's-related enzymes. | mdpi.com | | 4-(Aminomethyl)-2-bromo-6-methoxyphenol | Bromination of a methoxyphenol precursor followed by aminomethylation. | To generate functionalized intermediates for drug synthesis, specifically targeting antimicrobial activity. | | | 4-Substituted Methoxybenzoyl-aryl-thiazoles | Grignard reactions on Weinreb amides; protection/deprotection sequences. | To improve aqueous solubility and bioavailability for anticancer applications by introducing polar groups. | nih.gov | | Purine-based Analogues | Sequential nucleophilic substitutions on a purine (B94841) core, followed by Suzuki couplings. | To enhance potency and solubility as fungal enzyme inhibitors. acs.org |

The aminomethylphenol moiety serves as a valuable building block for the construction of more complex molecules and hybrid structures. These larger architectures often combine the properties of the aminomethylphenol core with other pharmacophores or functional units to achieve novel or enhanced activities.

One prominent synthetic route involves the condensation of the aminomethylphenol's amine group with an aldehyde to form a Schiff base, which can then be reduced to a stable secondary amine linkage. This method was used to synthesize 2-methoxy-5-((phenylamino)methyl)phenol by reacting 3-hydroxy-4-methoxybenzaldehyde with aniline, followed by reduction with sodium borohydride. mdpi.com This strategy effectively links the aminomethylphenol core to other aromatic systems.

This scaffold can also be incorporated into heterocyclic systems. A notable example is the synthesis of (E)-4-(((4-(5-mercapto-1,3,4-oxadiazol-2-yl) phenyl) amino) methyl)-2-methoxyphenol. researchgate.net This complex molecule, designed as a corrosion inhibitor, was synthesized by creating a Schiff base between vanillin (B372448) and a custom-synthesized amine containing an oxadiazole ring, followed by cyclization. researchgate.net

Furthermore, the aminomethylphenol structure is a precursor in the synthesis of more elaborate frameworks like benzoxazines, which are used to create high-performance polymers. mdpi.com The phenol and amine groups are key reaction sites for the formation of the oxazine (B8389632) ring, integrating the structure into a larger polymer network upon thermal curing. mdpi.com Similarly, the synthesis of purine analogues for antifungal research has involved linking substituted aminomethylphenol-type structures to a purine core through sequential nucleophilic substitutions. acs.org

The table below highlights examples of incorporating aminomethylphenol scaffolds into larger, more complex molecules.

Table 2: Incorporation of Aminomethylphenol Scaffolds into Complex Molecules | Complex Molecule / Architecture | Key Synthetic Strategy | Intended Application / Field | Reference | | :--- | :--- | :--- | :--- | | Secondary Amines (e.g., 2-Methoxy-5-((phenylamino)methyl)phenol) | Condensation to form Schiff base, followed by reduction. | Starting materials for synthesis of other important organic compounds. | mdpi.com | | Oxadiazole-Phenol Hybrids | Multi-step synthesis involving Schiff base formation and heterocycle construction. | Corrosion inhibition for mild steel. researchgate.net | | Purine-based Hybrid Molecules | Sequential nucleophilic substitutions and Suzuki couplings on a purine core. | Development of potent antifungal agents. acs.org | | Polybenzoxazine Resins | Reaction of the phenolic and amine functionalities to form oxazine rings for polymerization. | High-performance thermosetting polymers. mdpi.com |

The primary amine of this compound is basic and readily reacts with acids to form ammonium (B1175870) salts. The most common salt form is the hydrochloride, which is typically prepared by treating a solution of the free base with hydrochloric acid.

The formation of a salt has significant synthetic and practical implications. The primary benefits are:

Improved Solubility: Hydrochloride salts are generally more soluble in polar solvents, including water and alcohols, compared to the corresponding free base. This is particularly advantageous for reactions conducted in aqueous media and for purification processes like recrystallization.

Enhanced Stability and Handling: The salt form is often a crystalline solid that is more stable and easier to handle, weigh, and store than the free base, which may be an oil or a less stable solid.

Purification: Salt formation can be used as a purification technique. The compound can be precipitated from a solution as its salt, leaving impurities behind. The free base can then be regenerated by treatment with a mild base.

Use in Biological Assays: For biological testing, compounds are often prepared as salts to ensure solubility in aqueous buffers and media.

Advanced Spectroscopic and Structural Characterization of 4 Aminomethyl 2 Ethoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 4-(Aminomethyl)-2-ethoxyphenol, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In ¹H-NMR analysis, the chemical shift (δ), multiplicity, and integration of the signals provide information about the electronic environment, neighboring protons, and the number of protons, respectively. The expected ¹H-NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, aminomethyl, and ethoxy protons.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at position 3, situated between the hydroxyl and ethoxy groups, is expected to appear as a doublet. The proton at position 5, adjacent to the aminomethyl group, would likely present as a doublet of doublets, and the proton at position 6 would be a doublet. The ethoxy group protons would manifest as a quartet for the methylene (B1212753) (-OCH₂-) group coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) group. The aminomethyl (-CH₂NH₂) protons would appear as a singlet, while the protons of the hydroxyl (-OH) and amine (-NH₂) groups typically appear as broad singlets, with chemical shifts that can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (Ethoxy) ~1.35 Triplet 3H
-NH₂ (Amine) Variable (Broad) Singlet 2H
-CH₂- (Aminomethyl) ~3.70 Singlet 2H
-OCH₂- (Ethoxy) ~4.00 Quartet 2H
Ar-H (Aromatic) ~6.70 - 6.90 Multiplets 3H

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The six aromatic carbons will have distinct chemical shifts, with the carbons attached to the oxygen atoms (C1 and C2) being the most deshielded and appearing at the lowest field (highest ppm). The carbon of the aminomethyl group (C7) and the carbons of the ethoxy group (C8 and C9) will appear in the aliphatic region of the spectrum. The interpretation of these shifts confirms the substitution pattern on the benzene ring.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C9 (-CH₃, Ethoxy) ~15
C7 (-CH₂, Aminomethyl) ~45
C8 (-OCH₂, Ethoxy) ~64
Aromatic Carbons (C3-C6) ~110 - 135

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule. science.govcolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be observed between the methylene (-OCH₂) and methyl (-CH₃) protons of the ethoxy group. Correlations between adjacent aromatic protons would also be expected, helping to confirm their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the molecule's conformation. For instance, a NOESY correlation would be expected between the ethoxy methylene protons and the aromatic proton at the C3 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It provides a direct link between the ¹H and ¹³C spectra, confirming which proton is bonded to which carbon. For example, the signal for the aminomethyl protons would show a cross-peak with the signal for the aminomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two or three bonds. columbia.edu This is exceptionally powerful for piecing together the molecular structure. Key HMBC correlations would include those from the aminomethyl protons to the aromatic C4, C3, and C5 carbons, and from the ethoxy methylene protons to the aromatic C2 carbon, confirming the placement of these substituent groups on the benzene ring.

Table 3: Expected Key 2D NMR Correlations for this compound

2D NMR Experiment Correlated Nuclei Type of Information
COSY -OCH₂- / -CH₃ (Ethoxy) J-coupling (3 bonds)
HSQC Ar-H / Ar-C Direct attachment (1 bond)
HSQC -CH₂NH₂ / -CH₂NH₂ Direct attachment (1 bond)
HMBC -CH₂NH₂ / Ar-C4 Connectivity (2 bonds)

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule's functional groups. nih.govmdpi.com

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group, often overlapping with the N-H stretching vibrations of the primary amine group which typically appear as two distinct peaks around 3300-3500 cm⁻¹. Aliphatic C-H stretching from the ethoxy and aminomethyl groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1500-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the ether and phenol (B47542) are expected around 1200-1250 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-OH (Phenol) O-H Stretch 3200 - 3400 (Broad)
-NH₂ (Amine) N-H Stretch 3300 - 3500 (Two bands)
Aromatic C-H C-H Stretch > 3000
Aliphatic C-H C-H Stretch < 3000
Aromatic C=C C=C Stretch 1500 - 1600
-NH₂ (Amine) N-H Bend ~1600

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. mdpi.comresearchgate.net

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are expected to be strong and sharp. The C-H stretching vibrations will also be prominent. In contrast to FT-IR, the O-H stretching vibration is typically weak in Raman spectra. This complementarity is invaluable for a comprehensive vibrational analysis of the molecule. researchgate.net

Table 5: Characteristic Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring Ring Breathing ~1000 (Strong)
Aromatic C=C C=C Stretch 1550 - 1650 (Strong)
Aliphatic C-H C-H Stretch 2850 - 3000 (Strong)
Aromatic C-H C-H Stretch 3000 - 3100 (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of aromatic compounds like this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state, specifically involving π → π* transitions within the benzene ring. The positions of the absorption maxima (λmax) are sensitive to the nature of the substituents on the aromatic ring.

For this compound, the hydroxyl (-OH), ethoxy (-OC2H5), and aminomethyl (-CH2NH2) groups all act as auxochromes. These electron-donating groups can increase the electron density on the phenyl ring, which often leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. semanticscholar.org The specific λmax values are also influenced by the solvent used, with polar solvents potentially causing further shifts due to interactions with the solute. semanticscholar.org For instance, studies on o-substituted phenols show that interactions with hydrogen bond-accepting solvents can create a bifurcated complex, shifting the absorption maximum bathochromically. semanticscholar.org

Table 1. Expected UV-Vis Absorption Data for this compound in a Polar Protic Solvent.
TransitionExpected λmax (nm)Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Attributed Functional Groups
π → π~280-2951,000 - 5,000Substituted Benzene Ring
n → π~310-330&lt; 100Phenolic Oxygen, Amino Nitrogen

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govnih.gov This technique is crucial for confirming the identity of newly synthesized compounds and distinguishing between molecules with the same nominal mass but different elemental compositions. rasayanjournal.co.in For this compound (C9H13NO2), HRMS can precisely measure the mass of the molecular ion, typically observed as the protonated species [M+H]⁺ in positive ionization mode. This high accuracy is invaluable for confirming the successful synthesis of the target molecule and its derivatives. nih.govrasayanjournal.co.in

Table 2. High-Resolution Mass Spectrometry Data for this compound.
IonMolecular FormulaCalculated Mass (m/z)Typical Observed Mass (m/z)Technique
[M+H]⁺C₉H₁₄NO₂⁺168.10190168.1021 ± 0.0005ESI-TOF, Orbitrap

LC-Mass Spectrometry Integration

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is widely used for the analysis of aminophenol derivatives, allowing for their separation, identification, and quantification within complex mixtures. researchgate.netscilit.com A typical setup involves a reversed-phase HPLC column, which separates compounds based on their hydrophobicity, coupled to an electrospray ionization (ESI) source and a mass analyzer. nih.gov

The method can be optimized for the simultaneous determination of a target compound and its potential impurities or metabolites. nih.govresearchgate.net For this compound, an LC-MS method would be invaluable for assessing sample purity, monitoring reaction progress during synthesis, and in potential metabolic studies. Recent developments in column chemistries and tandem mass spectrometry (LC-MS/MS) have enabled highly sensitive and selective analyses of primary aromatic amines in various matrices. nih.gov

Table 3. Representative LC-MS Parameters for the Analysis of this compound.
ParameterCondition
LC System Reversed-Phase HPLC
ColumnC18 (e.g., 100 mm x 2.1 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Gradient5% to 95% B over 10 minutes
Flow Rate0.3 mL/min
MS System Triple Quadrupole or TOF
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Ion[M+H]⁺ = 168.1 m/z

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Structure and Unit Cell Parameters

Single-crystal X-ray diffraction is the gold standard for elucidating the precise solid-state structure of a molecule. The analysis of the diffraction pattern yields the dimensions of the unit cell—the smallest repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. researchgate.netmdpi.com

Table 4. Crystal Data and Structure Refinement for the Analogous Compound 2-Methoxy-5-((phenylamino)methyl)phenol. researchgate.netmdpi.com
ParameterValue
Empirical FormulaC₁₄H₁₅NO₂
Formula Weight229.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.9964(2)
b (Å)5.65940(10)
c (Å)10.6027(2)
β (°)107.3100(10)
Volume (ų)572.666(19)
Z (Molecules per unit cell)2

Analysis of Intermolecular Interactions and Packing Arrangements

The crystal packing of phenolic compounds is governed by a network of intermolecular interactions, primarily hydrogen bonds. rsc.orgiucr.org In the solid state of this compound, the phenolic hydroxyl group (-OH) and the aminomethyl group (-NH2) are potent hydrogen bond donors, while the phenolic and ethoxy oxygen atoms and the amino nitrogen atom can act as hydrogen bond acceptors. These interactions dictate how molecules arrange themselves in the crystal lattice. acs.org

Analysis of the crystal structure of the analogue 2-Methoxy-5-((phenylamino)methyl)phenol reveals an extensive hydrogen-bonding network. researchgate.netmdpi.com The hydroxyl group is involved in intermolecular O-H···O hydrogen bonds, where the methoxy (B1213986) oxygen of a neighboring molecule acts as the acceptor. researchgate.netmdpi.com These interactions link the molecules into chains. Additionally, other secondary interactions, such as C-H···O and N-H···C contacts, further stabilize the molecular structure. researchgate.netmdpi.com The study of these non-covalent interactions is critical for understanding polymorphism, solubility, and other solid-state properties of a compound. Hirshfeld surface analysis is a modern tool used to visualize and quantify these diverse intermolecular interactions within a crystal structure. researchgate.netresearchgate.net

Table 5. Key Intermolecular Interactions in the Crystal Structure of the Analogous Compound 2-Methoxy-5-((phenylamino)methyl)phenol. researchgate.netmdpi.com
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation
O2-H2···O20.842.052.8885(15)174.1-x+1, -y+1, -z+1
N1-H1···O10.842.292.9277(5)133.2-x, y-1/2, -z+3/2

Theoretical and Computational Chemical Investigations of 4 Aminomethyl 2 Ethoxyphenol

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(Aminomethyl)-2-ethoxyphenol. DFT is a widely used method for determining the electronic ground state of many-body systems, making it ideal for optimizing molecular geometries and calculating various properties. nih.gov For studying excited states and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the preferred extension, allowing for the simulation of absorption and emission spectra. q-chem.comnumberanalytics.com

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. irjweb.com These frontier orbitals are crucial in determining a molecule's reactivity; the HOMO energy relates to its ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. ijarset.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net

For this compound, the presence of electron-donating groups—the hydroxyl (-OH), ethoxy (-OCH2CH3), and aminomethyl (-CH2NH2) groups—is expected to raise the energy of the HOMO, making the molecule a better electron donor. researchgate.net Conversely, these groups have a lesser effect on the LUMO. This results in a relatively small HOMO-LUMO gap, suggesting higher chemical reactivity and polarizability. ijarset.com Computational studies on analogous phenolic compounds confirm that electron-donating substituents are beneficial for properties like antioxidant activity. semanticscholar.orgresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for Phenolic Compounds Note: The values presented are illustrative and based on calculations for analogous phenolic structures. Specific values for this compound require dedicated computational analysis.

ParameterPredicted Value (eV)Significance
EHOMO~ -5.5Electron-donating ability
ELUMO~ -0.8Electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 4.7Chemical reactivity and kinetic stability

TD-DFT calculations are instrumental in simulating and interpreting the UV-Vis absorption spectra of molecules. researchgate.netnih.gov By calculating the vertical excitation energies from the ground state to various excited states, it is possible to predict the wavelengths of maximum absorption (λmax). redalyc.org

For this compound, the primary electronic transitions are expected to be of π → π* character, localized on the benzene (B151609) ring. The electron-donating substituents would likely cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenol (B47542). TD-DFT analysis of similar phenolic compounds shows that the lowest energy absorption bands often involve an intramolecular charge transfer (ICT) character, with electron density moving from the electron-rich substituents and the phenolic oxygen to the aromatic ring upon excitation. redalyc.org

Prediction of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Molecular Docking Studies for Predictive Biological Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. smolecule.comnih.gov

Given the structural features of this compound, it can be hypothesized to interact with various biological targets. The phenolic hydroxyl and aminomethyl groups are common pharmacophores found in many biologically active compounds. For instance, compounds with similar aminomethyl and phenol moieties have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. smolecule.com

In a typical molecular docking study, the 3D structure of the ligand (this compound) and the target protein are used. The ligand is placed in the binding site of the protein, and its conformational flexibility is explored to find the best binding pose. The quality of the binding is evaluated using a scoring function, which estimates the binding free energy. A lower binding energy generally indicates a more stable complex and a higher binding affinity. tandfonline.com

Potential biological targets for this compound could include:

Kinases: Many kinase inhibitors feature aromatic systems and hydrogen bond donors/acceptors that interact with the ATP-binding site. nih.gov The aminomethylphenol scaffold could potentially form key hydrogen bonds and hydrophobic interactions within a kinase active site. nih.gov

Bacterial Enzymes: The compound could be docked into the active sites of essential bacterial enzymes to explore its potential as an antimicrobial agent. smolecule.com

Oxidative Stress-Related Proteins: The phenolic group suggests potential antioxidant activity, and docking studies could explore interactions with enzymes involved in oxidative stress pathways. smolecule.com

The results of molecular docking studies are typically presented in a table that includes the binding energy, the number and type of hydrogen bonds formed, and the key amino acid residues involved in the interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

Target Protein (PDB ID)Binding Energy (kcal/mol)Hydrogen BondsKey Interacting Residues (Hypothetical)
Kinase X (e.g., EGFR)-8.53MET793, LYS745, ASP855
Kinase Y (e.g., VEGFR2)-7.92CYS919, ASP1046

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study. The specific values and residues would depend on the actual target protein studied.

Biological Activity Mechanisms and Molecular Interactions of 4 Aminomethyl 2 Ethoxyphenol Excluding Clinical Human Data and Safety Profiles

Enzymatic Interaction Studies

The interaction of 4-(aminomethyl)-2-ethoxyphenol and its analogs with various enzymes has been a key area of investigation, revealing its potential as a substrate, inhibitor, or probe in enzymatic reactions.

Substrate Activity with Flavin-Dependent Phenol (B47542) Oxidases (e.g., Vanillyl Alcohol Oxidase, Eugenol (B1671780) Oxidase)

Flavin-dependent oxidases, such as vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO), are known to catalyze the oxidation of a variety of para-substituted phenolic compounds. researchgate.netresearchgate.net Research has demonstrated that vanillylamine (B75263), the methoxy (B1213986) analog of this compound, is a substrate for both VAO and EUGO. researchgate.netresearchgate.netmdpi.com The enzymatic reaction involves the oxidation of the aminomethyl group to an imine, which is then non-enzymatically hydrolyzed to vanillin (B372448) and ammonia (B1221849). researchgate.net

Given that VAO and EUGO act on a range of phenolic compounds, it is plausible that this compound also serves as a substrate for these enzymes. researchgate.netresearchgate.net EUGO, in particular, shows a preference for phenolic substrates with ortho-methoxy substituents and a relatively small group at the para position. d-nb.info The structural similarity between the ethoxy and methoxy groups suggests that this compound would likely be recognized by the active sites of these enzymes. The VAO-catalyzed conversion of vanillylamine is reported to be efficient at alkaline pH values. researchgate.net

EnzymeSubstrate AnalogProductReference
Vanillyl Alcohol Oxidase (VAO)4-(Aminomethyl)-2-methoxyphenolVanillin researchgate.netresearchgate.netmdpi.com
Eugenol Oxidase (EUGO)4-(Aminomethyl)-2-methoxyphenolVanillin researchgate.netmdpi.com

Role as Probes in Enzyme Kinetics and Metabolic Pathway Elucidation

While specific studies detailing the use of this compound as a molecular probe for enzyme kinetics or metabolic pathway elucidation are not prevalent in the available literature, its characteristics as a substrate for enzymes like VAO and EUGO suggest its potential in such applications. researchgate.netresearchgate.netmdpi.com Compounds that are substrates for specific enzymes can be used to study enzyme mechanisms, kinetics, and to identify metabolic pathways in various organisms.

Inhibition of Specific Enzymes (e.g., Cyclooxygenase, Histone Deacetylases, Tyrosinase, Fatty Acid Amide Hydrolase)

The inhibitory potential of this compound and related compounds has been investigated against several key enzymes implicated in various physiological and pathological processes.

Cyclooxygenase (COX): Phenolic compounds, particularly those with a methoxy group, have been studied for their ability to modulate cyclooxygenase (COX) enzymes. chemicalbook.com Studies have shown that certain methoxyphenols can influence COX-2 gene expression. Furthermore, thiazole (B1198619) derivatives of 4-hydroxy-3-methoxyphenyl have been synthesized and evaluated as COX inhibitors. mdpi.com One such derivative, 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol, was identified as a selective COX-2 inhibitor. mdpi.com This suggests that the core phenolic structure of this compound could serve as a scaffold for the development of COX inhibitors.

Histone Deacetylases (HDACs): Derivatives of 4-(aminomethyl)phenol have shown promise as histone deacetylase (HDAC) inhibitors. nih.govnih.gov For instance, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide were identified as potent HDAC6 inhibitors with high selectivity. nih.gov The selectivity is thought to arise from the benzylic spacer accessing a wider channel in the HDAC6 active site. nih.gov Additionally, synthesized 4-(2-aminoethyl) phenol derivatives have demonstrated significant HDAC inhibitory activity, interacting with the active site of HDAC3 through mechanisms like π-stacking and zinc coordination. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in cosmetics and medicine. science.govnih.gov While direct inhibition data for this compound is scarce, structural analogs have shown potential. For example, in vitro studies on analogs of 2-[5-(aminomethyl)-2-methoxyphenoxy]butanenitrile (B13190335) demonstrated competitive inhibition against mushroom tyrosinase. It is important to note that inhibitors of mushroom tyrosinase may not always be effective against human tyrosinase due to structural differences. nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme involved in the degradation of endocannabinoids. nih.govnih.gov The methoxy analog of the title compound, 4-(aminomethyl)-2-methoxyphenol (HMBA), has been identified as a substrate for FAAH, undergoing biotransformation in the brain to form potent activators of the transient receptor potential vanilloid 1 (TRPV1) channel. plos.orgdiva-portal.org This FAAH-dependent metabolic activation is crucial for the antinociceptive effects of these compounds in rodent models. plos.org

Target EnzymeRelated Compound/DerivativeObserved EffectReference
Cyclooxygenase-2 (COX-2)4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolSelective Inhibition mdpi.com
Histone Deacetylase 6 (HDAC6)Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamidePotent and Selective Inhibition nih.gov
Histone Deacetylase 3 (HDAC3)4-(2-aminoethyl) phenol derivativesSignificant Inhibition nih.gov
Mushroom TyrosinaseAnalogs of 2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrileCompetitive Inhibition
Fatty Acid Amide Hydrolase (FAAH)4-(Aminomethyl)-2-methoxyphenol (HMBA)Substrate for biotransformation plos.orgdiva-portal.org

Antioxidant Mechanisms and Efficacy

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Free Radical Scavenging Activity

General statements in the literature suggest that this compound possesses antioxidant properties and the ability to scavenge free radicals. smolecule.com Its structural analog, vanillylamine, is also recognized for its antioxidant effects. biosynce.commyskinrecipes.com Computational studies on phenolic dendritic antioxidants, which included 4-(aminomethyl)-2-methoxyphenol as a fragment, have provided insights into the structure-activity relationship of these compounds. nih.govresearchgate.netresearchgate.net These studies indicate that electron-donating groups, such as the methoxy group, can decrease the O-H bond dissociation enthalpy, thereby enhancing antioxidant activity. researchgate.net The ethoxy group in this compound is also an electron-donating group, suggesting it would contribute favorably to its free radical scavenging capacity. The primary mechanisms of free radical scavenging by phenols include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov

Metal Chelation Capabilities

In addition to free radical scavenging, some phenolic compounds can exert antioxidant effects through metal chelation. By binding to pro-oxidant metal ions like iron and copper, they can prevent these metals from participating in reactions that generate highly reactive free radicals. While direct experimental evidence for the metal chelating ability of this compound is limited, the presence of the phenolic hydroxyl group, the amino group, and the ethoxy oxygen atom provides potential sites for metal ion coordination. Research on dendritic antioxidants has shown that a dendritic architecture can facilitate metal chelation. nih.gov Furthermore, theoretical studies have explored the formation of intramolecular spodium bonds between zinc(II) ions and adjacent ethoxy or methoxy substituents on a coordinated phenolic oxygen, indicating a capacity for metal interaction. researchgate.net

Inhibition of Lipid Peroxidation and Oxidative Hemolysis

The antioxidant capability of this compound is rooted in its phenolic structure. The presence of an ethoxy group in the ortho position to the phenolic hydroxyl group provides stability to the phenoxyl radical that forms during antioxidant reactions. archivesofmedicalscience.comarchivesofmedicalscience.com This structural feature is crucial for its ability to scavenge free radicals. Computational studies on the closely related compound, 4-(aminomethyl)-2-methoxyphenol, indicate that in polar solvents, the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism is the more prevalent pathway for its antioxidant activity. nih.gov This suggests that the molecule first loses a proton, followed by the transfer of an electron to neutralize a radical species.

A comparative evaluation of aminomethyl derivatives of other phenols has demonstrated a capacity to inhibit the oxidative hemolysis of red blood cells, indicating a protective effect on cell membranes against oxidative damage. nih.gov While direct studies on this compound are limited, the antioxidant potential of its core structure is further quantified by theoretical calculations of its fragments.

Table 1: Calculated Antioxidant Properties of a Structurally Similar Fragment Data for 4-(Aminomethyl)-2-methoxyphenol, a close structural analog.

Parameter Value (kJ/mol) Implication
Proton Affinity (PA) 151 Relates to the ability to donate a hydrogen atom.
Electron Transfer Enthalpy (ETE) 335 Indicates the ease of electron donation.
ΔH 1458 Represents the total enthalpy of the radical scavenging reaction.

Source: nih.gov

These calculations suggest that the aminomethyl phenol structure is an active radical scavenger. nih.gov The ability of similar 21-aminosteroids to inhibit lipid peroxidation further underscores the potential of amine-containing compounds to mitigate oxidative damage, although their potency can be less than that of reference antioxidants like alpha-tocopherol. nih.gov

Antimicrobial Activity Investigations (In Vitro)

Preliminary investigations and studies on analogous structures suggest that this compound may possess antimicrobial properties against a range of pathogens. smolecule.com The presence of both a phenolic hydroxyl group and an aminomethyl group are features found in various synthetic antimicrobial agents.

In vitro studies on structurally related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain aminomethyl derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli. A bromo-substituted analog, 4-(Aminomethyl)-2-bromo-6-methoxyphenol, has shown specific efficacy against Mycobacterium tuberculosis by targeting the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the synthesis of the bacterial cell wall. While these results are for related molecules, they highlight the potential antimicrobial mechanisms associated with this structural class.

Table 2: Example Antimicrobial Activity of Structurally Related Compounds

Compound Type Bacterial Strain MIC (µg/mL) Reference
Benzoate Derivative Staphylococcus aureus 8 - 32
Benzoate Derivative Escherichia coli 8 - 32

Note: The data presented is for structurally analogous compounds to illustrate potential efficacy and is not direct data for this compound.

The potential for antifungal activity is also suggested by preliminary studies. smolecule.com Research into related chemical classes shows that amine derivatives synthesized from p-hydroxybenzaldehyde can be effective against filamentous fungi and yeast. medwinpublishers.com Furthermore, other amine derivatives have been tested against various Candida species, which are common human fungal pathogens. nih.gov The general effectiveness of azole compounds, which can be structurally incorporated with aminomethyl phenols, against fungi like Candida albicans and Trichophyton species is well-documented. medwinpublishers.commdpi.com

Table 3: Example Antifungal Activity of Structurally Related Compounds

Compound Class Fungal Strain Finding Reference
Amine Derivatives Trichophyton rubrum Effective Inhibition medwinpublishers.com
Amine Derivatives Candida albicans Effective Inhibition medwinpublishers.com
Arylsulfonamide Amine Candida glabrata Fungicidal Effect nih.gov

Note: The data presented is for structurally analogous compounds to illustrate potential efficacy and is not direct data for this compound.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Anti-inflammatory Pathways and Modulation (In Vitro)

The compound may modulate inflammatory pathways, a characteristic suggested by its phenolic nature and supported by extensive research on similar molecules. smolecule.comsmolecule.com Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, primarily by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

In vitro studies on compounds like 2-methoxy-4-vinylphenol (B128420) and 4-methoxyhonokiol demonstrate that they can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines (RAW 264.7) stimulated by lipopolysaccharide (LPS). nih.govnih.gov This is achieved by inhibiting the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov

Furthermore, the anti-inflammatory action of these related compounds is linked to the modulation of major signaling pathways. They have been shown to block the activation of nuclear factor-kappaB (NF-κB), a critical transcription factor for inflammatory genes, by preventing the degradation of its inhibitor, IκB. nih.govnih.gov Additionally, they can attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun NH2-terminal kinase (JNK), which are also central to the inflammatory cascade. nih.govnih.govnih.gov

Source: nih.govnih.govnih.gov

Receptor Agonism/Antagonism Studies (e.g., GPR119)

Currently, there is a lack of published scientific literature detailing specific receptor agonism or antagonism studies for this compound. Investigations into its binding affinity and functional activity at specific receptors, including G-protein coupled receptors like GPR119, have not been reported.

DNA Interaction Studies (In Vitro, Mechanistic Focus)

While direct mechanistic studies on the interaction between this compound and DNA are not available, research on structurally similar 4-aminophenol (B1666318) derivatives provides significant insight into the potential mechanisms of binding. nih.govmdpi.com These studies typically employ spectroscopic methods to observe how the compound affects the properties of DNA in solution.

A common technique is UV-Visible absorption spectroscopy, which monitors changes in the DNA's absorption spectrum upon addition of the compound. The observed effects can indicate the mode of interaction. For example, a phenomenon known as hyperchromism , an increase in absorbance, often suggests an intercalative binding mode, where the compound inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com

Another key observation is a bathochromic shift , or "red shift," where the peak absorption wavelength shifts to a longer wavelength. nih.govmdpi.com This shift typically indicates a strong interaction that alters the electronic environment of the DNA bases, further supporting a close association like intercalation. nih.govmdpi.com These types of interactions are of interest as they can interfere with DNA replication and transcription processes.

Table 5: Spectroscopic Effects and Mechanistic Implications from DNA Interaction Studies of Analogous Phenols

Spectroscopic Observation Mechanistic Implication
Hyperchromism (Increase in absorbance) Suggests intercalative binding between DNA base pairs.
Hypochromism (Decrease in absorbance) Can indicate groove binding or other non-intercalative interactions.
Bathochromic Shift (Red Shift) Implies strong interaction and stabilization of the DNA-compound complex.
No significant shift Suggests weak or non-covalent electrostatic interaction.

Source: nih.govmdpi.com

Binding Modes, Hyperchromism, Hypochromism, and Bathochromic Shifts

The interaction of small molecules with biological macromolecules such as proteins and DNA can be investigated using spectroscopic methods. Changes in the absorption spectrum of the molecule or the macromolecule upon binding can provide insights into the nature of the interaction. While specific studies on the binding of this compound to biomolecules are not extensively documented, the behavior of structurally related 4-aminophenol derivatives can offer valuable insights. mdpi.com

When small molecules interact with DNA, several spectral changes can be observed:

Hyperchromism: An increase in the molar absorptivity. This effect is often associated with the damage of the DNA double helix structure.

Hypochromism: A decrease in the molar absorptivity. This is generally indicative of intercalative binding, where the molecule inserts itself between the base pairs of the DNA, or other interactions that stabilize the double helix.

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength. This is also often associated with intercalative binding, suggesting a change in the electronic environment of the molecule.

Studies on a series of 4-aminophenol Schiff base derivatives have shown that these compounds can exhibit both hyperchromism and bathochromic shifts upon interaction with human DNA, suggesting potential for interaction. mdpi.comnih.gov For instance, certain derivatives showed a distinct hyperchromic effect, while others also displayed a bathochromic shift. mdpi.comnih.gov Although direct experimental data for this compound is not available, its structural similarity to these compounds suggests it could potentially interact with DNA, leading to similar spectral changes.

Interaction Parameter Observed Effect in Structurally Related 4-Aminophenol Derivatives Potential Implication for this compound
Hyperchromism Observed in some 4-aminophenol Schiff base derivatives upon DNA interaction. mdpi.comnih.govPotential to interact with DNA, possibly causing some structural changes.
Hypochromism Observed in a thiophene-containing 4-aminophenol derivative. mdpi.comnih.govCould potentially intercalate or bind in the grooves of DNA.
Bathochromic Shift Observed in several 4-aminophenol derivatives upon DNA interaction. mdpi.comnih.govSuggests a close association with DNA base pairs, possibly through intercalation.

Structure-Activity Relationship (SAR) Elucidation for Biological Effects

The structure-activity relationship (SAR) for phenolic compounds is a well-studied area, providing a framework to understand how the chemical structure of this compound influences its biological effects. The antioxidant activity of phenols, for example, is highly dependent on the nature and position of the substituents on the aromatic ring. researchgate.net

The key structural features of this compound that dictate its biological activity are:

Phenolic Hydroxyl (-OH) Group: This group is crucial for the antioxidant activity of phenols. It can donate a hydrogen atom to neutralize free radicals.

Aminomethyl (-CH2NH2) Group: The presence of an amino group can influence the electronic properties of the phenol ring and provides a site for hydrogen bonding and salt formation, which can be critical for receptor binding. The basicity of the amino group can also play a role in its biological interactions.

SAR studies on related phenolic amines have provided general principles that can be applied to this compound:

Structural Modification Effect on Biological Activity (General Observations) Relevance to this compound
Position of Substituents The relative positions of the hydroxyl, amino, and other substituents significantly impact activity. For example, ortho and para diphenols act as free radical scavengers, while meta diphenols are more effective as carbonyl scavengers. nih.govnih.govThe para position of the aminomethyl group relative to the hydroxyl group in this compound is a key determinant of its reactivity and potential biological targets.
Nature of the Amino Group Substitution on the nitrogen atom of the amino group can modulate lipophilicity and steric hindrance, affecting binding affinity to biological targets. researchgate.netThe primary amine in this compound is available for interactions, and its modification could lead to derivatives with altered biological profiles.
Alkoxy Group Chain Length Increasing the length of the alkoxy chain can increase lipophilicity, potentially enhancing membrane permeability but could also introduce steric hindrance.The ethoxy group in this compound contributes to a moderate level of lipophilicity.

In essence, the biological activity of this compound is a composite of the contributions from its individual functional groups and their specific arrangement on the phenol scaffold.

Applications in Materials Science and Chemical Engineering

Corrosion Inhibition Mechanisms and Formulations

Organic molecules containing heteroatoms such as oxygen and nitrogen, along with aromatic rings, are often effective corrosion inhibitors for metals in aggressive acidic environments. drpress.orgresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govsapub.org The functional groups in 4-(Aminomethyl)-2-ethoxyphenol—specifically the lone pair electrons on the oxygen and nitrogen atoms and the π-electrons of the benzene (B151609) ring—are key to this adsorption process. mdpi.com

The primary mechanism of corrosion inhibition by organic compounds is the formation of a protective film on the metal surface through adsorption. nih.gov This process can be understood through adsorption isotherms, which describe the relationship between the concentration of the inhibitor in the solution and the extent of surface coverage (θ) on the metal. researchgate.net The adsorption of inhibitor molecules can involve physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. mdpi.comresearchgate.net

Studies on structurally similar compounds, such as those derived from 2-methoxyphenol, indicate that the adsorption process often follows the Langmuir adsorption isotherm. researchgate.netscribd.comresearchgate.net The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where each active site holds one adsorbate molecule. sapub.orgresearchgate.net The interaction between the inhibitor and the metal surface is influenced by the molecule's structure, the charge on the metal surface, and the nature of the corrosive environment. researchgate.net The formation of this adsorbed layer effectively blocks the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would otherwise occur. researchgate.net

Electrochemical techniques are instrumental in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are standard methods used to characterize the inhibitory action. scribd.com

Potentiodynamic polarization studies on related phenolic compounds show that they typically function as mixed-type inhibitors. researchgate.netnih.gov This means they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net The addition of the inhibitor to the corrosive solution leads to a significant reduction in the corrosion current density (i_corr), indicating a lower corrosion rate. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) provides further insight into the inhibitor-metal interface. In the presence of an effective inhibitor, the charge transfer resistance (R_ct) typically increases significantly, while the double-layer capacitance (C_dl) decreases. nih.gov The increase in R_ct signifies a greater resistance to the corrosion reactions occurring at the metal-electrolyte interface, often due to the formation of the protective adsorbed film. nih.gov The decrease in C_dl can be attributed to the displacement of water molecules and other ions from the metal surface by the larger organic inhibitor molecules. scribd.com

Research on (E)-4-(((4-(5-mercapto-1,3,4-oxadiazol-2-yl) phenyl) amino) methyl)-2-methoxyphenol, a related methoxy (B1213986) analog, provides data that can serve as a model for the expected electrochemical behavior.

Table 1: Electrochemical Parameters for a Related Methoxy Analog in 0.1 M HCl scribd.com
Concentration (M)i_corr (µA/cm²)R_p (Ω·cm²)Inhibition Efficiency (%)
Blank398.7164.6-
0.000527.0832.893.2

This table presents data for a structurally related compound, (E)-4-(((4-(5-mercapto-1,3,4-oxadiazol-2-yl) phenyl) amino) methyl)-2-methoxyphenol, to illustrate the typical electrochemical effects of such inhibitors. scribd.com

Adsorption Isotherms and Surface Protective Layer Formation

Integration into Functional Materials and Devices

The functional groups of this compound also make it a candidate for integration into more complex functional materials and devices.

Compounds with conjugated π-systems and donor-acceptor groups often exhibit interesting optical and electronic properties. The phenolic and amino groups in this compound can act as electron donors, which is a desirable characteristic for components in optoelectronic materials. While direct studies on the optoelectronic applications of this specific compound are not widely documented, research on related Schiff base ligands provides insight into its potential. For instance, a Schiff base derived from 2-(2-(ethylamino)ethylimino)methyl)-6-ethoxyphenol was used to synthesize a copper(II) metal-organic framework (MOF) that exhibited photosensitivity, with its electrical conductivity increasing upon illumination with visible light. researchgate.net This suggests that this compound could serve as a building block for creating photoactive coordination polymers or organic dyes for applications in devices like photoswitches or sensors. researchgate.net

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes. scirp.org The development of advanced biosensors often relies on the functionalization of transducer surfaces with scaffolds or linker molecules that can immobilize biorecognition elements like enzymes or antibodies. nih.govfrontiersin.org

The chemical structure of this compound is well-suited for this purpose. The primary amine (-NH2) group provides a reactive site for covalent attachment to electrode surfaces (e.g., gold or carbon-based materials) or for coupling with biomolecules. frontiersin.orgnih.gov The phenol (B47542) group can also participate in electrochemical reactions, making it potentially useful as an electroactive label or mediator in electrochemical biosensors. ije.ir Furthermore, porous scaffolds made from materials like collagen can be used to improve the biocompatibility of implantable biosensors, and molecules like this compound could potentially be integrated into such scaffolds to provide specific functionalities. nih.gov Its structure could serve as a foundational scaffold for building more complex recognition molecules for detecting various analytes. nih.gov

Potential in Optoelectronic Devices (related to spectroscopic properties)

Industrial Relevance and Precursor Applications

In the chemical industry, this compound serves as a valuable chemical intermediate or building block. smolecule.com Its utility stems from the presence of multiple reactive sites that allow for further chemical modification. It can be considered a derivative of vanillylamine (B75263) (4-(aminomethyl)-2-methoxyphenol), a compound with known applications in the synthesis of pharmaceuticals and other biologically active molecules. ontosight.aibiosynce.com

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

Furthermore, the use of green catalysts and solvents will be crucial. For instance, employing reusable magnetic nanoparticles as catalysts could simplify purification processes and minimize the environmental impact of the synthesis. ias.ac.in Investigating enzymatic or chemoenzymatic routes could also offer highly selective and sustainable alternatives to traditional chemical methods. The development of synthetic methods that avoid protecting groups would further enhance the atom economy and efficiency of the process.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Preliminary studies suggest that 4-(Aminomethyl)-2-ethoxyphenol possesses a range of biological activities, including antioxidant and antimicrobial properties. smolecule.com However, the precise molecular mechanisms underlying these effects remain largely unexplored. Future research should aim to identify the specific cellular targets and signaling pathways modulated by this compound.

Techniques such as molecular docking could be employed to predict interactions with enzymes or receptors involved in disease pathways. smolecule.com These computational predictions can then be validated through in vitro and in vivo studies. For example, investigating its interaction with key enzymes in oxidative stress pathways or its ability to disrupt microbial cell membranes could provide a clearer understanding of its antioxidant and antimicrobial actions. Elucidating these mechanisms is essential for its potential development as a therapeutic agent. ontosight.ai

Expansion of Material Science Applications through Advanced Derivatization

The functional groups present in this compound make it an attractive building block for new materials. The amino and hydroxyl groups offer reactive sites for polymerization and grafting onto surfaces. smolecule.com Future research could focus on synthesizing novel polymers and copolymers incorporating this monomer. These materials might exhibit enhanced thermal stability, unique optical properties, or specific biological activities, making them suitable for applications in coatings, adhesives, or biomedical devices.

Advanced derivatization of the core structure could lead to the development of specialized materials. For instance, acylation of the amino group or esterification of the hydroxyl group can modify the compound's solubility and reactivity, allowing for its incorporation into a wider range of polymer matrices. smolecule.com The synthesis of metal complexes with this compound could also be explored for applications in catalysis or as functional materials with interesting magnetic or electronic properties.

Development of Predictive Computational Models for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby guiding experimental research. Developing robust quantitative structure-activity relationship (QSAR) models for this compound and its derivatives could accelerate the discovery of new compounds with desired functionalities. marquette.edu These models correlate structural features with biological activity or physical properties.

By systematically modifying the structure of this compound in silico—for example, by altering the substituents on the aromatic ring or modifying the aminomethyl group—researchers can predict how these changes will affect its properties. mdpi.comnih.gov This computational screening can help prioritize the synthesis of the most promising candidates, saving time and resources. marquette.edu Techniques like Density Functional Theory (DFT) can be used to calculate electronic properties and predict reactivity, providing deeper insights into the molecule's behavior. mdpi.com

Comparative Studies with Analogues for Enhanced Compound Design

To fully understand the structure-activity relationships of this compound, it is essential to conduct comparative studies with its structural analogs. By systematically comparing its properties with compounds that have different substituents or functional group arrangements, researchers can identify the key structural features responsible for its activity.

For example, comparing this compound with its methoxy (B1213986) analog, 4-(Aminomethyl)-2-methoxyphenol (vanillylamine), can reveal the impact of the ethoxy versus the methoxy group on its biological and physical properties. Similarly, comparing it with analogs where the position of the substituents is varied can provide insights into the importance of the substitution pattern. These comparative studies will provide valuable data for the rational design of new compounds with enhanced performance for specific applications, from pharmaceuticals to material science.

Q & A

Q. Advanced

  • Receptor Binding Assays : Radioligand displacement assays (e.g., 3^3H-ZM241385 for adenosine A2A receptors) quantify affinity.
  • Calcium Imaging : Measure intracellular Ca2+^{2+} flux in primary neuronal cultures to assess modulation of synaptic activity.
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict permeability (Papp_{app} > 5 × 106^{-6} cm/s suggests CNS bioavailability) .

What advanced techniques characterize its stability under physiological conditions?

Q. Advanced

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C).
  • Oxidative Stress Testing : Use H2_2O2_2/Fe2+^{2+} systems to simulate in vivo oxidation; quantify remaining compound via UV-Vis spectroscopy (λmax_{max} 280 nm) .

How do computational methods support its drug development potential?

Q. Advanced

  • Molecular Docking : AutoDock Vina predicts binding poses in adenosine A2A receptors (PDB ID: 3REY).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to design analogs.
  • ADMET Prediction : SwissADME estimates bioavailability (F > 30%) and hepatotoxicity risk (low) .

What safety precautions are critical during synthesis and handling?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of amine vapors.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in labeled containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.